REACTION_CXSMILES
|
Cl.[NH2:2][C:3]1([C:7]([OH:9])=[O:8])[CH2:6][CH2:5][CH2:4]1.S(Cl)([Cl:12])=O.[CH3:14]O>>[ClH:12].[CH3:14][O:8][C:7]([C:3]1([NH2:2])[CH2:6][CH2:5][CH2:4]1)=[O:9] |f:0.1,4.5|
|
Name
|
|
Quantity
|
5.2 g
|
Type
|
reactant
|
Smiles
|
Cl.NC1(CCC1)C(=O)O
|
Name
|
|
Quantity
|
120 mL
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
|
Quantity
|
3.7 mL
|
Type
|
reactant
|
Smiles
|
S(=O)(Cl)Cl
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred at room temperature for 3 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
An ice bath was set
|
Type
|
CUSTOM
|
Details
|
Then, the ice bath was removed
|
Type
|
DISTILLATION
|
Details
|
The resultant product was vacuum-distilled
|
Type
|
CUSTOM
|
Details
|
to remove a solvent
|
Type
|
CUSTOM
|
Details
|
dried in a 60° C. oven so as
|
Reaction Time |
3 h |
Name
|
|
Type
|
product
|
Smiles
|
Cl.COC(=O)C1(CCC1)N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 37.1 mmol | |
AMOUNT: MASS | 5.62 g | |
YIELD: PERCENTYIELD | 98% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |